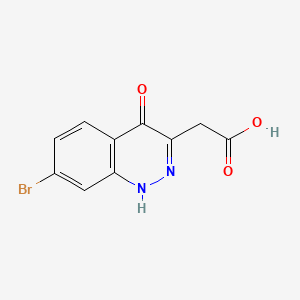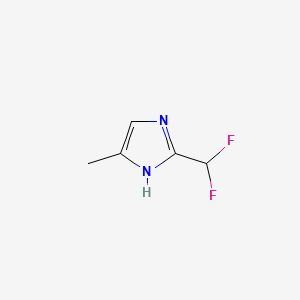
2-(Difluoromethyl)-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methyl-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct characteristics to the molecule, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of imidazole derivatives using difluoromethylating reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions . This reaction proceeds smoothly with good functional group tolerance, allowing for the late-stage introduction of the difluoromethyl group.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-methyl-1H-imidazole may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted imidazole derivatives with various functional groups .
Scientific Research Applications
2-(Difluoromethyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique optical properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-methyl-1H-imidazole
- 2-(Monofluoromethyl)-5-methyl-1H-imidazole
- 2-(Difluoromethyl)-4,5-dimethyl-1H-imidazole
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methyl-1H-imidazole exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and hydrogen-bonding ability, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C5H6F2N2 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-2-8-5(9-3)4(6)7/h2,4H,1H3,(H,8,9) |
InChI Key |
HXOGZPULYYKSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


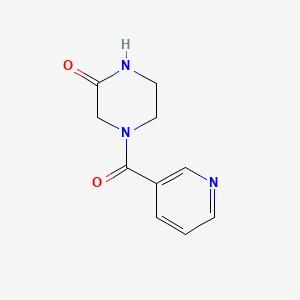
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
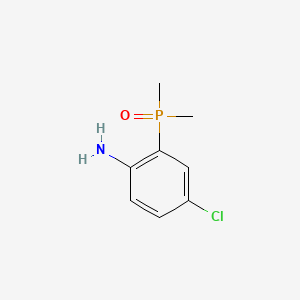
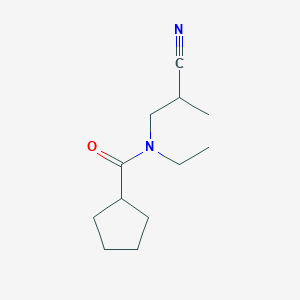
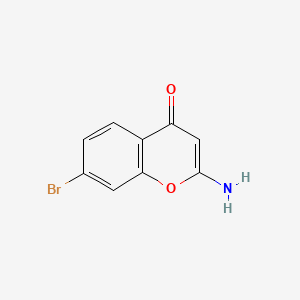
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
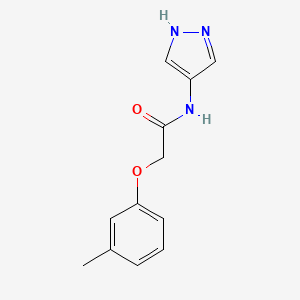
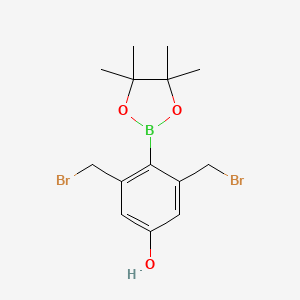
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
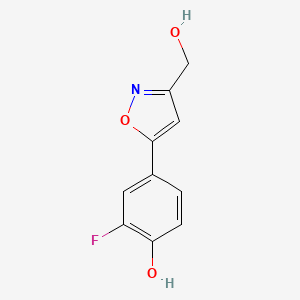
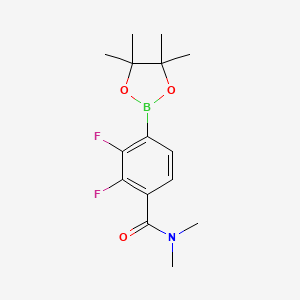
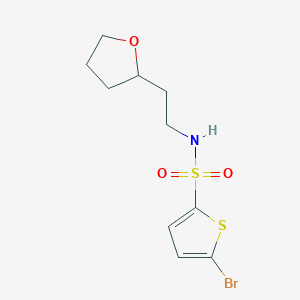
![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
